molecular formula C22H27NO2 B11514888 3-benzyl-2-heptyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one

3-benzyl-2-heptyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B11514888
M. Wt: 337.5 g/mol
InChI Key: OYCVSLAPQHHOOW-UHFFFAOYSA-N
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Description

3-benzyl-2-heptyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-heptyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one typically involves the reaction of a benzyl-substituted aniline with a heptyl-substituted aldehyde under acidic conditions. The reaction proceeds through a series of steps including condensation, cyclization, and reduction to yield the desired isoindolinone compound .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2-heptyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-benzyl-2-heptyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-benzyl-2-heptyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but studies suggest that it may interfere with cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole
  • 3-hydroxy-2,3-dihydroisoindol-1-one

Uniqueness

3-benzyl-2-heptyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or selectivity, making it a valuable compound for further research and development .

Properties

Molecular Formula

C22H27NO2

Molecular Weight

337.5 g/mol

IUPAC Name

3-benzyl-2-heptyl-3-hydroxyisoindol-1-one

InChI

InChI=1S/C22H27NO2/c1-2-3-4-5-11-16-23-21(24)19-14-9-10-15-20(19)22(23,25)17-18-12-7-6-8-13-18/h6-10,12-15,25H,2-5,11,16-17H2,1H3

InChI Key

OYCVSLAPQHHOOW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1C(=O)C2=CC=CC=C2C1(CC3=CC=CC=C3)O

Origin of Product

United States

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